
Benzaldehyde--pyrimidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde–pyrimidine (1/1) is a compound formed by the combination of benzaldehyde and pyrimidine in a 1:1 ratio Benzaldehyde is an aromatic aldehyde with the formula C₆H₅CHO, known for its almond-like odor Pyrimidine is an aromatic heterocyclic organic compound with the formula C₄H₄N₂, and it is a fundamental structure in nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde–pyrimidine (1/1) can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids, including Lewis acids and Brønsted acids . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of benzaldehyde–pyrimidine (1/1) often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for solvent-free conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The aldehyde group in benzaldehyde can be oxidized to form benzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The aromatic ring in benzaldehyde can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include benzoic acid from oxidation, dihydropyrimidine derivatives from reduction, and substituted benzaldehyde derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzaldehyde–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors, leading to various physiological effects. For example, pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways, which can result in anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzaldehyde–pyrimidine (1/1) include other pyrimidine derivatives such as:
Dihydropyrimidinones: Formed through the Biginelli reaction and known for their biological activity.
Pyrimidine-based drugs: Used in various therapeutic applications, including antiviral and anticancer treatments.
Uniqueness
Benzaldehyde–pyrimidine (1/1) is unique due to its specific combination of benzaldehyde and pyrimidine, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
835653-05-9 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
benzaldehyde;pyrimidine |
InChI |
InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H |
InChI-Schlüssel |
LWGWZOZRIXRECK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=O.C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
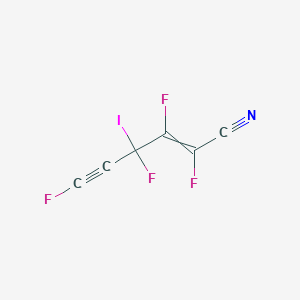
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

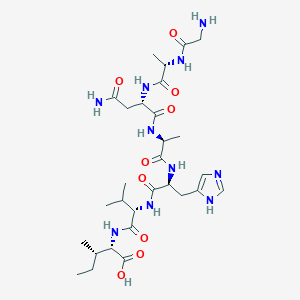
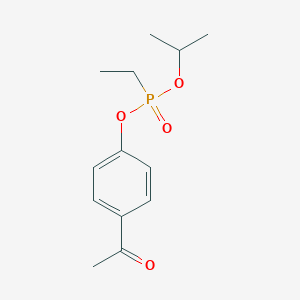

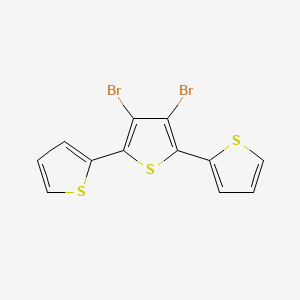
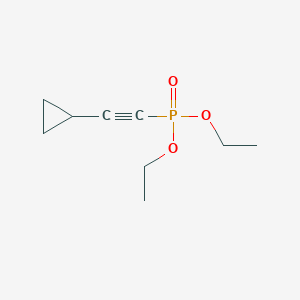


![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
